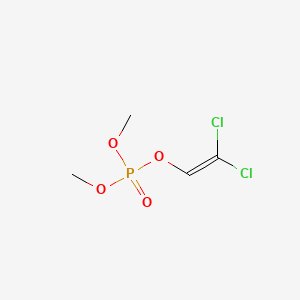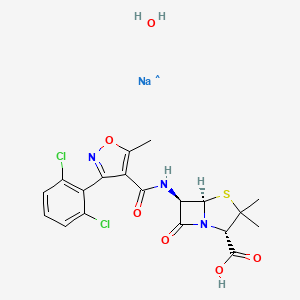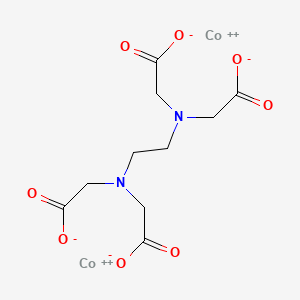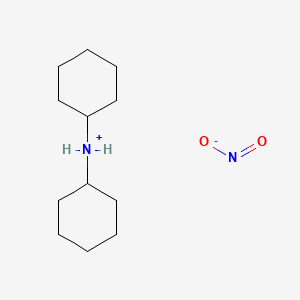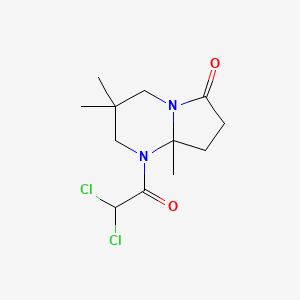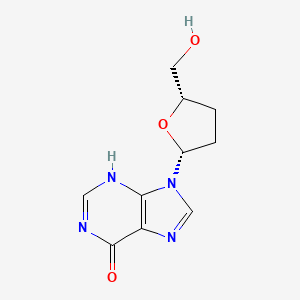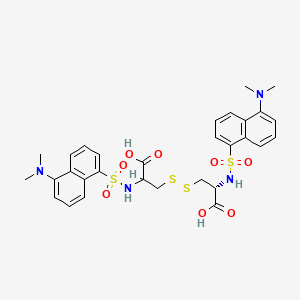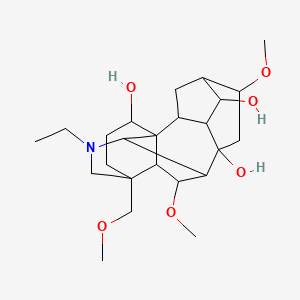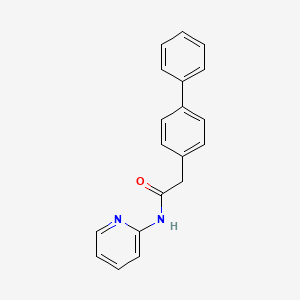
Difenpiramide
Vue d'ensemble
Description
Difenpiramide est un anti-inflammatoire non stéroïdien (AINS) connu pour ses propriétés analgésiques et anti-inflammatoires. Il est classifié chimiquement comme un amide d'acide monocarboxylique, obtenu spécifiquement par la condensation formelle du groupe carboxy de l'acide biphényl-4-ylacétique avec le groupe amino de la 2-aminopyridine .
Applications De Recherche Scientifique
Difenpiramide a un large éventail d'applications en recherche scientifique:
Chimie : Utilisé comme composé modèle dans l'étude de la formation et de la réactivité des liaisons amides.
Biologie : Investigué pour ses effets anti-inflammatoires et analgésiques dans divers modèles biologiques.
Médecine : Exploré pour son potentiel dans le traitement de maladies telles que la polyarthrite rhumatoïde et autres troubles inflammatoires.
Industrie : Utilisé dans la formulation de produits pharmaceutiques en raison de sa stabilité et de son efficacité.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l'inflammation et la douleur. En inhibant la COX, le this compound réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur .
Composés similaires :
Ibuprofène : Un autre AINS avec des propriétés anti-inflammatoires et analgésiques similaires.
Naproxène : Connu pour sa durée d'action plus longue par rapport aux autres AINS.
Diclofénac : Souvent utilisé pour ses puissants effets anti-inflammatoires.
Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui permet une interaction distincte avec l'enzyme COX. Cette interaction se traduit par un effet anti-inflammatoire et analgésique équilibré avec potentiellement moins d'effets secondaires par rapport aux autres AINS .
Mécanisme D'action
Target of Action
Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID) . .
Mode of Action
Like other NSAIDs, it is believed to inhibit the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever in the body . .
Biochemical Pathways
As an nsaid, it is likely to affect the cyclooxygenase (cox) pathway, which is responsible for the synthesis of prostaglandins . By inhibiting this pathway, this compound may reduce inflammation, pain, and fever.
Result of Action
As an nsaid, it is likely to reduce inflammation, pain, and fever by inhibiting the synthesis of prostaglandins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as diet, lifestyle, and exposure to environmental pollutants can potentially influence the effectiveness and safety of this compound . .
Analyse Biochimique
Biochemical Properties
As a non-steroidal anti-inflammatory drug, it is likely to interact with enzymes, proteins, and other biomolecules involved in the inflammatory response .
Cellular Effects
As a non-steroidal anti-inflammatory drug, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to inflammation .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du difenpiramide implique la réaction de l'acide biphényl-4-ylacétique avec la 2-aminopyridine. La réaction se produit généralement en présence d'un agent déshydratant pour faciliter la formation de la liaison amide. Les conditions de réaction incluent souvent des températures élevées et une atmosphère inerte pour empêcher l'oxydation .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et la surveillance continue des paramètres de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou techniques chromatographiques .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la portion biphényle, conduisant à la formation de dérivés hydroxylés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des dérivés aminés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les composés nitro sont utilisés dans des conditions acides ou basiques.
Principaux produits formés :
Oxydation : Dérivés biphényle hydroxylés.
Réduction : Dérivés aminés.
Substitution : Dérivés pyridine halogénés ou nitro-substitués.
Comparaison Avec Des Composés Similaires
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness of Difenpiramide: this compound is unique due to its specific chemical structure, which allows for a distinct interaction with the COX enzyme. This interaction results in a balanced anti-inflammatory and analgesic effect with potentially fewer side effects compared to other NSAIDs .
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHROYKAGRUWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199459 | |
| Record name | Difenpiramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51484-40-3 | |
| Record name | Difenpiramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51484-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenpiramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenpiramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difenax | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Difenpiramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENPIRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of Difenpiramide?
A1: Research suggests that this compound exhibits anti-inflammatory activity. While the exact mechanism of action remains unclear, studies have explored its therapeutic potential in various inflammatory conditions. For instance, research has investigated its use in treating degenerative and inflammatory arthropathies [, ], otorhinolaryngological conditions [], and localized inflammation in obstetrics and gynecology []. Further research is needed to fully elucidate its mechanism of action and therapeutic benefits.
Q2: Has this compound's impact on platelet function been investigated?
A2: Yes, studies have explored the potential anti-aggregation activity of this compound on platelets []. This line of research is crucial as it might provide insights into the drug's potential cardiovascular effects and potential applications in conditions involving platelet aggregation.
Q3: What is known about the metabolic fate of this compound in different species?
A3: A study investigated the metabolism of this compound in rats, dogs, and humans []. Understanding the drug's metabolic pathway in different species is essential for preclinical and clinical development, as it helps predict potential metabolites, drug interactions, and interspecies differences in drug response.
Q4: Are there any studies focusing on the physicochemical properties of this compound?
A4: Yes, researchers have characterized the physicochemical profile of this compound []. This type of research is crucial as it provides insights into the drug's solubility, stability, and other properties that can influence its formulation, delivery, and overall efficacy.
Q5: Is there any information available on the analytical techniques employed in this compound research?
A5: While the provided abstracts lack details on specific analytical methods for this compound, one study mentions the use of mass spectrometry in drug metabolism research []. Mass spectrometry and related techniques are commonly employed for drug identification, quantification, and studying metabolic pathways. It is highly likely that various analytical methods, including chromatography and spectroscopy, have been utilized in this compound research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


